7-chloro-4-(3-chloro-2-methylphenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

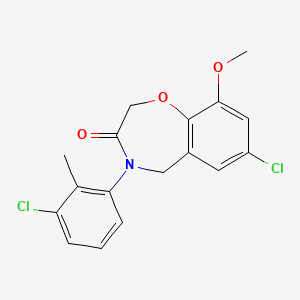

7-Chloro-4-(3-chloro-2-methylphenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepinone derivative characterized by a 1,4-benzoxazepin-3-one core substituted with chlorine at position 7, methoxy at position 9, and a 3-chloro-2-methylphenyl group at position 2. Benzoxazepinones are heterocyclic compounds of pharmacological interest due to their structural similarity to benzodiazepines but with distinct electronic and steric profiles. This compound’s molecular formula is C₁₇H₁₆Cl₂NO₃, with a molecular weight of 353.22 g/mol. Its substituents likely enhance lipophilicity and influence binding interactions, though specific pharmacological data remain unreported in the provided evidence .

Properties

IUPAC Name |

7-chloro-4-(3-chloro-2-methylphenyl)-9-methoxy-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO3/c1-10-13(19)4-3-5-14(10)20-8-11-6-12(18)7-15(22-2)17(11)23-9-16(20)21/h3-7H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYJDGMZQQLUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2CC3=C(C(=CC(=C3)Cl)OC)OCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Chloro-4-(3-chloro-2-methylphenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzoxazepine core, which is known for its diverse pharmacological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action. These include:

- Inhibition of Key Enzymes : Many benzoxazepines inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .

- Antitumor Activity : Compounds in this class have shown promising antitumor effects by inducing apoptosis in cancer cells and disrupting cell cycle progression .

- Neuroprotective Effects : Some studies suggest that benzoxazepines can modulate neurotransmitter systems, providing neuroprotective benefits against neurodegenerative diseases .

Antitumor Activity

A significant body of research has evaluated the antitumor properties of benzoxazepine derivatives. For instance:

- Case Study 1 : A study demonstrated that related compounds induced G2/M phase arrest in human non-small lung carcinoma cells (H1299), leading to increased apoptosis rates .

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| Compound A | 0.5 | H1299 | Apoptosis induction |

| Compound B | 0.8 | MCF-7 | Cell cycle arrest |

Anti-inflammatory Activity

Benzoxazepine derivatives also exhibit anti-inflammatory properties. Research indicates:

- Case Study 2 : In vivo studies showed that these compounds reduced inflammation markers in animal models of arthritis .

| Compound | Inflammation Reduction (%) | Model |

|---|---|---|

| Compound C | 70% | Rat arthritis model |

| Compound D | 65% | Mouse model |

Neuroprotective Effects

The neuroprotective potential of benzoxazepines has been explored:

- Case Study 3 : A study on neurodegenerative disease models indicated that these compounds could enhance cognitive function and reduce neuroinflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key points include:

- Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity and may improve binding affinity to biological targets.

- Methoxy Group : The methoxy group contributes to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzoxazepinones and Related Compounds

Key Observations

Substituent Effects on Lipophilicity and Bioavailability

- The target compound’s 3-chloro-2-methylphenyl group at position 4 increases steric bulk and lipophilicity compared to the 4-isopropylbenzyl group in the compound from (C₁₉H₂₀ClNO₂). This difference may enhance membrane permeability but reduce aqueous solubility .

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing 7-chloro-4-(3-chloro-2-methylphenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one?

Methodological Answer:

The synthesis of this benzoxazepine derivative typically involves multi-step strategies:

- Core Construction: Cyclocondensation of substituted o-aminophenols with α,β-unsaturated carbonyl intermediates under acidic or basic conditions to form the benzoxazepine ring .

- Substituent Introduction: Electrophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for chloro and methoxy group placement .

- Acylation/Functionalization: Reaction with 3-chloro-2-methylbenzoyl chloride or similar acylating agents to install the 4-(3-chloro-2-methylphenyl) group .

Key Considerations: Optimize reaction time and temperature to avoid side reactions like over-oxidation or ring-opening.

Advanced: How can researchers resolve contradictions in reported bioactivity data for benzoxazepine derivatives?

Methodological Answer:

Contradictions may arise from differences in assay conditions, cell lines, or compound purity. To address this:

- Standardization: Use validated protocols (e.g., fixed enzyme concentrations, consistent IC50 measurement methods) .

- Purity Verification: Confirm compound integrity via HPLC (>95% purity) and structural validation (X-ray crystallography or 2D NMR) .

- Mechanistic Studies: Conduct molecular docking or competitive inhibition assays to validate binding modes, as seen in protease inhibition studies for related compounds .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the benzoxazepine core) .

- NMR Spectroscopy: Use - and -NMR to verify substituent positions and ring conformation. Aromatic protons in the 7-chloro and 9-methoxy groups show distinct splitting patterns .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula and detects isotopic patterns for chlorine atoms .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Substituent Variation: Systematically modify substituents (e.g., replace 3-chloro-2-methylphenyl with other aryl groups) and test inhibitory activity against target proteins (e.g., viral proteases) .

- Molecular Modeling: Perform docking simulations to predict binding affinity changes. For example, the 9-methoxy group may enhance hydrophobic interactions with protease active sites .

- In Vitro/In Vivo Correlation: Compare enzyme inhibition data (IC50) with cellular efficacy (e.g., antiviral activity in infected cell lines) to prioritize analogs .

Basic: What structural features influence the stability of this compound under experimental conditions?

Methodological Answer:

- Ring Strain: The dihydro-1,4-benzoxazepinone core exhibits moderate strain, making it susceptible to hydrolysis under strong acidic/basic conditions. Stabilize via buffered solutions (pH 6–8) .

- Electron-Withdrawing Groups: The 7-chloro and 3-keto groups increase electrophilicity, requiring storage in inert atmospheres to prevent degradation .

- Crystallinity: Crystalline forms (e.g., monoclinic P2/c space group) enhance stability compared to amorphous phases .

Advanced: What strategies improve synthetic yields of benzoxazepine derivatives?

Methodological Answer:

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency, as seen in transition metal-free cascade reactions .

- Catalyst Screening: Test bases like t-BuOK for deprotonation steps, which can accelerate ring closure .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24h to 2h) and improve regioselectivity in multi-step syntheses .

Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate impurities.

- Thermal Analysis: Differential scanning calorimetry (DSC) detects polymorphic forms or solvates by analyzing melting points .

- Elemental Analysis: Match experimental C/H/N percentages with theoretical values (tolerance ±0.4%) .

Advanced: What computational tools predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction: Use software like SwissADME or ADMETLab to estimate solubility, permeability, and cytochrome P450 interactions. The 3-keto group may reduce blood-brain barrier penetration .

- Metabolism Simulation: Quantum mechanics/molecular mechanics (QM/MM) models identify potential metabolic hotspots (e.g., demethylation of the 9-methoxy group) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity Screening: Perform Ames tests for mutagenicity and acute toxicity assays in rodent models (LD50 determination) .

- Exposure Mitigation: Use fume hoods for weighing and synthesis. Chlorinated intermediates may release HCl gas under heating .

Advanced: How can crystallography data guide analog design for enhanced bioactivity?

Methodological Answer:

- Hydrogen Bond Analysis: Identify key interactions (e.g., keto group with protease active sites) and design analogs to strengthen these bonds .

- Packing Motifs: Crystal packing (e.g., π-π stacking of aromatic rings) influences solubility; modify substituents to disrupt aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.